Palmatine
Overview
Description
Palmatine: is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is found in various plants, including Phellodendron amurense, Coptis chinensis, and Corydalis yanhusuo . This compound has been studied for its potential therapeutic uses, including treatment of jaundice, dysentery, hypertension, inflammation, and liver-related diseases .
Mechanism of Action
Target of Action
Palmatine, a natural isoquinoline alkaloid, has been found to interact with several targets. One of the primary targets of this compound is Musashi-2 (MSI2) , an evolutionarily conserved RNA-binding protein . This compound has been identified as a functional MSI2 antagonist, inhibiting the MSI2-dependent growth of colorectal cancer cells . Additionally, this compound has been reported to have significant growth inhibitory effects on various human cancer cell lines .
Mode of Action
This compound’s potential mechanism of action is through reduced expression of PKC-α with a concurrent increase in the expression of tyrosine phosphorylation, activating the IRS-1-PI3K-AKT2 cascade and thus enhancing GLUT4 translocation . This mechanism has been observed in the context of insulin resistance, where this compound has been reported to possess antidiabetic properties . Furthermore, this compound has been found to bind directly to MSI2 at its C-terminal, inhibiting the MSI2-dependent growth of colorectal cancer cells .
Biochemical Pathways
This compound has been reported to affect several biochemical pathways. It has been found to enhance the activation of the Nrf2-related antioxidant pathway and inhibit the activation of the NLRP3-related pyroptosis pathway . These pathways play crucial roles in oxidative stress and inflammation, respectively . Additionally, this compound has been reported to induce mitophagy, a process crucial for maintaining mitochondrial function .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that glucuronidation and sulfation are the main metabolic pathways of this compound . In a study involving rats, it was found that after oral administration of this compound, the compound exhibited a half-life of approximately 187 minutes . The area under the plasma drug concentration-time curve (AUC) was found to be 280.30 mg•min•L⁻¹ , indicating the bioavailability of this compound .
Result of Action
This compound has been reported to have a wide range of molecular and cellular effects. It has been found to inhibit the viability and proliferation of breast cancer cells in a dose-dependent manner . This compound can also alleviate acute lung injury caused by particulate matter, reducing apoptosis and reactive oxygen species (ROS) levels, and improving mitochondrial damage . Furthermore, this compound has been found to restore mitochondrial function in an Alzheimer’s disease mouse model by selectively inducing mitophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cellular experiments involving this compound, the compound was found to efficiently induce mitophagy in various human cell lines . In animal models, this compound has been shown to improve movement time and central square crossing time in open field tests, indicating that the compound’s action can be influenced by the environment and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
Palmatine interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown binding energies of −8.2 kcal/mol for PI3K gamma and −9.2 kcal/mol for PI3K alpha . The nature of these interactions is crucial in understanding the role of this compound in biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have identified several in-vivo and in-vitro metabolites of this compound . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being explored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmatine can be synthesized from berberine or its salts through a series of chemical reactions. The process involves the use of formic acid, acetate, and other reagents under controlled temperature conditions (30-70°C) . The reaction typically involves the demethylation and oxidation of berberine to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using chromatographic techniques. For example, this compound can be extracted from the roots of Berberis cretica using methanol and purified by column chromatography filled with silica gel and Sephadex LH-20 resin .
Chemical Reactions Analysis
Types of Reactions: Palmatine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents, such as halogens and acids, are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Scientific Research Applications
Palmatine has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent and in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective, anti-inflammatory, and anticancer activities
Industry: Used in the production of pharmaceuticals and as a natural dye.
Comparison with Similar Compounds
Palmatine is similar to other protoberberine alkaloids, such as:
Berberine: Shares similar pharmacological properties but differs in its specific molecular targets and pathways.
Jatrorrhizine: Another isoquinoline alkaloid with similar therapeutic effects but different chemical structure.
Colchicine: Although structurally similar, colchicine has distinct pharmacological effects and is primarily used for treating gout.
This compound’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including Alzheimer’s disease, cancer, and diabetes .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-12H,7-8H2,1-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQEUCGKKTEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-02-4 (chloride), 131-04-4 (hydroxide), 4880-79-9 (iodide) | |
Record name | Palmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048065 | |
Record name | Palmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3486-67-7 | |
Record name | Palmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3486-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G50C034217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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